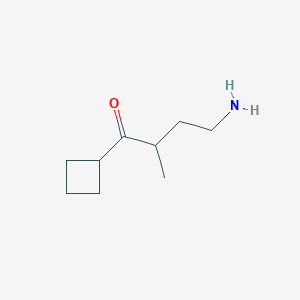

4-Amino-1-cyclobutyl-2-methylbutan-1-one

Description

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

4-amino-1-cyclobutyl-2-methylbutan-1-one |

InChI |

InChI=1S/C9H17NO/c1-7(5-6-10)9(11)8-3-2-4-8/h7-8H,2-6,10H2,1H3 |

InChI Key |

CTFYCYKCZJJYHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)C(=O)C1CCC1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Amino-1-cyclobutyl-2-methylbutan-1-one typically involves multistep organic transformations starting from cyclobutyl-containing precursors and involves key reactions such as:

- Formation of cyclobutyl cyanide intermediates

- Grignard reactions or organometallic additions to nitriles

- Reduction of nitrile groups to amines

- Functional group transformations to introduce the ketone and amino functionalities

These steps are often conducted under controlled temperature and inert atmosphere conditions to optimize yields and purity.

Detailed Synthetic Route (Based on Patent KR100606533B1 and Related Literature)

Step 1: Synthesis of Cyclobutyl Cyanide Intermediate

- Starting from 4-chlorobenzyl cyanide and 1,3-dibromopropane dissolved in dimethyl sulfoxide (DMSO), sodium hydride (NaH) dispersed in mineral oil is added under nitrogen atmosphere at room temperature.

- The mixture is stirred for 2 hours, then treated with isopropanol and water, followed by filtration and washing with ether.

- The ether layer is dried and evaporated, and the product is purified by vacuum distillation at elevated temperature to yield 1-(4-chlorophenyl)-1-cyclobutyl cyanide with a yield of approximately 78%.

Step 2: Conversion to Formamide Derivative

- The cyanide intermediate is reacted with formamide and formic acid at 160-180 °C for 24 hours.

- Extraction with ether and concentration yields an oil that crystallizes into the desired N-formyl derivative with a yield of about 39%.

Step 3: Reduction to Amino Compound

- The formamide derivative is subjected to reductive amination using formaldehyde and formic acid under heating (85-95 °C) for 18 hours.

- After acid treatment and neutralization, the product is extracted and purified to yield the amino compound as a hydrochloride salt with an 80% yield.

Step 4: Grignard Reaction and Reduction (Alternative Route)

- 1-(4-chlorophenyl)-1-cyclobutyl cyanide dissolved in toluene is reacted with isobutylmagnesium bromide in diethyl ether under reflux at temperatures above 105 °C for 1-3 hours.

- After cooling, sodium borohydride is added and stirred for over 1 hour to reduce the intermediate to 1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutylamine.

These steps together provide an efficient route to cyclobutyl-substituted amino ketones structurally related to this compound.

Summary Table of Key Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Yield (%) | Reaction Time |

|---|---|---|---|---|---|

| 1 | Alkylation & Cyanide Formation | 4-chlorobenzyl cyanide, 1,3-dibromopropane, NaH, DMSO, N2, RT | 1-(4-chlorophenyl)-1-cyclobutyl cyanide | 78 | 2 hours stirring + workup |

| 2 | Formylation | Formamide, formic acid, 160-180 °C | N-formyl derivative | 39 | 24 hours |

| 3 | Reductive amination | Formaldehyde, formic acid, 85-95 °C | Amino compound hydrochloride salt | 80 | 18 hours |

| 4 | Grignard addition & reduction | Isobutylmagnesium bromide, toluene, diethyl ether, reflux, NaBH4 | 1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutylamine | - | 1-3 hours + 1 hour reduction |

Analytical and Research Findings

Reaction Efficiency and Yield Optimization

- The initial cyanide formation step achieves high yield (78%), indicating efficient alkylation and cyanide incorporation under mild conditions.

- The formylation step has moderate yield (39%), likely due to the harsh heating conditions and possible side reactions. Optimization may involve alternative formylation reagents or catalysts.

- Reductive amination proceeds with high yield (80%), demonstrating effective conversion to the amino functionality using formaldehyde and formic acid.

- The Grignard reaction followed by reduction offers a complementary pathway to the amino intermediate, useful for structural analogues.

Structural Verification

- The intermediates and final products are typically characterized by melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

- Melting points reported for related intermediates range from 110-112 °C for the formamide derivative to 195-197 °C for the hydrochloride salt of the amine.

- Spectroscopic data confirm the presence of cyclobutyl and amino groups, as well as the ketone functionality.

Related Synthetic Approaches and Literature Context

- The synthesis of sibutramine and its metabolites, which share structural motifs with this compound, involves similar tandem Grignard and reduction steps on cyclobutanecarbonitrile derivatives, as described in peer-reviewed journals (e.g., RSC publications, 1996).

- These methods emphasize the utility of organometallic reagents and controlled reduction to access cyclobutylalkylamines with pharmacological relevance.

- Alternative synthetic routes may involve protective group strategies and one-pot conversions from chlorophenylacetonitrile precursors.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclobutyl-2-methylbutan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Amino-1-cyclobutyl-2-methylbutan-1-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclobutyl-2-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The most relevant comparator is 2-(ethylamino)-1-(4-methylphenyl)butan-1-one (4-MEB), a cathinone derivative with documented analytical and pharmacological properties . Below is a detailed comparison:

Structural Analysis

- Backbone Flexibility: The cyclobutyl group in this compound introduces significant steric hindrance and conformational rigidity compared to 4-MEB’s planar 4-methylphenyl group. This may alter binding affinity at neurotransmitter receptors.

- Amino Group Position: The terminal amino group in this compound contrasts with 4-MEB’s ethylamino side chain, which could influence metabolic stability and receptor interaction kinetics.

Pharmacological Implications

While 4-MEB exhibits typical cathinone stimulant effects (e.g., dopamine reuptake inhibition), the cyclobutyl analog’s pharmacological profile remains speculative. The cyclobutyl group may reduce lipophilicity, delaying central nervous system penetration, whereas the methyl substituent at position 2 could prolong metabolic half-life.

Biological Activity

4-Amino-1-cyclobutyl-2-methylbutan-1-one is an organic compound characterized by a unique structural arrangement that includes a cyclobutyl group, an amino group, and a ketone functional group. This compound has garnered attention for its potential biological activities, particularly in relation to neurotransmitter systems and neuroactive properties.

- Molecular Formula : CHN\O

- Molecular Weight : Approximately 155.24 g/mol

The structural features of this compound contribute to its reactivity and potential applications in various fields, including pharmacology and neurobiology.

Biological Activity Overview

The biological activity of this compound has been explored primarily concerning its interactions with neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) pathways. The compound's structural similarity to known neuroactive compounds suggests it may influence neurotransmission and exhibit potential therapeutic effects.

Neuroactive Properties

Research indicates that compounds similar to this compound may act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs), which are implicated in various neuropsychiatric disorders . These interactions could lead to significant effects in models of schizophrenia and other neurodevelopmental conditions.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Cyclization Reactions : Formation of the cyclobutane ring from linear precursors.

- Introduction of the Ketone Group : Achieved through oxidation processes.

- Amination : The amino group is introduced via reductive amination or direct amination techniques.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

Study 1: Neurodevelopmental Models

In a study examining the effects of mGluR PAMs, compounds structurally related to this compound demonstrated significant modulation of neurotransmission in animal models. These findings suggest potential therapeutic applications in treating conditions like schizophrenia .

Study 2: Antiproliferative Activity

Research into the antiproliferative effects of related compounds has shown that modifications in structure can lead to varying biological activities. For instance, certain derivatives exhibited significant cytotoxicity against tumor cell lines, indicating that structural variations can enhance or diminish biological efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Cyclobutyl group, amino group, ketone | Potential neuroactive properties affecting GABA pathways |

| 4-Amino-1-cyclobutylbutan-2-one | Different ketone position | Distinct chemical properties due to ketone placement |

| 4-Amino-1-cyclobutylbutan-1-amine | Amine derivative | Different biological activities compared to ketone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.